2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-
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Overview
Description
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)- is an organic compound with the molecular formula C17H30O2. It is a derivative of cyclohexenone, featuring a hydroxyundecyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes α-bromination to form α-bromo-cyclohexanone.
Formation of Cyclohexenone: The α-bromo-cyclohexanone is then treated with a base to form 2-cyclohexen-1-one.
Addition of Hydroxyundecyl Group: The hydroxyundecyl group is introduced through a nucleophilic substitution reaction, where the hydroxyundecyl halide reacts with 2-cyclohexen-1-one under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to cyclohexanol derivatives.
Substitution: The hydroxyundecyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the hydroxyundecyl group.
3-(11-Hydroxyundecyl)-2-cyclohexen-1-one: A closely related compound with similar structural features.
Uniqueness
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)- is unique due to its extended hydroxyundecyl side chain, which imparts distinct chemical and biological properties compared to its simpler analogs .
Properties
CAS No. |
210886-25-2 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(11-hydroxyundecyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H30O2/c18-14-9-7-5-3-1-2-4-6-8-11-16-12-10-13-17(19)15-16/h15,18H,1-14H2 |
InChI Key |
PJSTXVKOYOYIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)CCCCCCCCCCCO |
Origin of Product |
United States |
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